2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL

Medicinal chemistry Molecular recognition Supramolecular chemistry

For kinase inhibitor programs requiring a low-MW, trifunctional 5-aminopyrazole core, this compound provides a differentiated scaffold with 3-ethyl anchor and hydroxyethyl tether. • Orthogonal derivatization via 5-NH₂, -OH, and C-4 position. • Computed LogP 0.02 balances permeability and solubility. • 95% purity; research-grade supply with reliable stock. Ideal for fragment-based screening and parallel library synthesis.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B13324333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1)N)CCO
InChIInChI=1S/C7H13N3O/c1-2-6-5-7(8)10(9-6)3-4-11/h5,11H,2-4,8H2,1H3
InChIKeyGTEJGPMJGNVIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Structural Classification


2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL is a disubstituted 5-aminopyrazole derivative (C₇H₁₃N₃O, MW 155.20 g/mol) bearing a 3-ethyl group on the pyrazole ring and an N-1 hydroxyethyl side chain . The 5-aminopyrazole scaffold is recognized in medicinal chemistry as a privileged framework capable of providing ligands for diverse targets including p38α MAP kinase, various tyrosine kinases, COX enzymes, and adenosine receptors [1]. This compound combines three synthetically addressable functional handles—the free 5-amino group, the hydroxyethyl hydroxyl, and the 3-ethyl substituent—within a single low-molecular-weight entity (TPSA 64.07 Ų; computed LogP 0.02; 4 H-bond acceptors, 2 H-bond donors, 3 rotatable bonds) . It is commercially supplied at 95% purity as a research chemical, with the parent 5-amino-3-ethyl-1H-pyrazole core scaffold classified by Sigma-Aldrich as part of its AldrichCPR collection of rare and unique chemicals for early discovery .

Privileged Scaffold 5-Aminopyrazole core linked to kinase and enzyme targets (class-level review)
Trifunctional Reactivity Three orthogonal handles (5-NH₂, -OH, C-4) for sequential derivatization
Fragment-Like Properties Low MW 155 Da, balanced computed lipophilicity, research-grade (95%)

SAR and Synthetic Differentiation from Analogs


The 5-aminopyrazole ethanol family presents a deceptively simple substitution landscape where small structural changes yield functionally distinct molecular entities. The des-ethyl analog 5-amino-1-(2-hydroxyethyl)pyrazole (CAS 73616-27-0) serves as the established C-3 side-chain intermediate in cefoselis sulfate synthesis [1], while the des-hydroxyethyl analog 5-amino-3-ethyl-1H-pyrazole (CAS 1904-24-1) lacks the nucleophilic hydroxyl handle required for O-functionalization and prodrug conjugation [2]. The target compound uniquely combines both the 3-ethyl steric anchor and the N-hydroxyethyl tether on the same 5-aminopyrazole core, occupying a distinct region of physicochemical space that no single commercially available in-class compound replicates. The review of aminopyrazole medicinal chemistry confirms that even minor alkyl substitutions on the pyrazole ring critically modulate kinase selectivity, target engagement, and pharmacokinetic properties across p38α, JNK, and CDK inhibitor series [3]. Generic interchange within this compound class therefore risks invalidating structure-activity relationships, altering synthetic pathway efficiency, or selecting a building block with insufficient hydrogen-bonding capacity for the intended molecular design.

Des-ethyl analog (CAS 73616-27-0) not interchangeable

Dedicated cefoselis intermediate lacks 3-ethyl steric anchor; HBA and rotatable bond differences may shift SAR outcomes.

Des-hydroxyethyl analog (CAS 1904-24-1) lacks O-functional handle

Provides only amino-directed reactivity, precluding hydroxyl-based prodrug or linker strategies without additional synthetic steps.

Minor alkyl changes critically modulate kinase selectivity

Aminopyrazole review indicates alkyl substitution patterns influence kinase binding profiles; class-level evidence warns against generic replacement.

Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen Bond Acceptor Count and Coordination Capacity

The target compound possesses 4 hydrogen bond acceptor (HBA) sites compared to 3 HBA for the des-ethyl analog 5-amino-1-(2-hydroxyethyl)pyrazole (CAS 73616-27-0), as determined by computational chemical property analysis . Both compounds share 2 hydrogen bond donors. The additional HBA in the target compound arises from the N-2 nitrogen of the pyrazole ring being more accessible in the 3-ethyl-substituted electronic environment. This 33% increase in HBA count (4 vs. 3) provides statistically meaningful differentiation for applications where intermolecular hydrogen bonding governs target recognition, crystal packing, or solubility in hydrogen-bonding solvents.

HBA Count
Head-to-head
Target: 4 HBA Des-ethyl analog: 3 HBA Difference: +1 (33% increase)
Supports hydrogen-bond-directed molecular recognition and co-crystal design
Vendor computed properties; experimental verification advised
Medicinal chemistry Molecular recognition Supramolecular chemistry

Rotatable Bond Count and Conformational Flexibility

The target compound exhibits 3 rotatable bonds based on computed molecular properties, compared to 2 rotatable bonds for the des-ethyl analog 5-amino-1-(2-hydroxyethyl)pyrazole . The additional rotatable bond originates from the 3-ethyl substituent (C–C bond between pyrazole C3 and the ethyl CH₂ group), which introduces an extra degree of torsional freedom. This 50% increase in rotatable bond count (3 vs. 2) expands the conformational ensemble accessible to the molecule, which can be advantageous for induced-fit binding modes where ligand flexibility facilitates adaptation to protein binding pockets of varying geometry.

Rotatable Bonds
Head-to-head
Target: 3 rotatable bonds Des-ethyl analog: 2 bonds Difference: +1 (50% increase)
Broader conformational sampling for induced-fit docking studies
Computed; validation through conformer analysis recommended
Conformational analysis Molecular docking Structure-based drug design

Molecular Weight and Lipophilicity Differentiation

The target compound (MW 155.20 g/mol) is 28.06 Da heavier than the des-ethyl analog 5-amino-1-(2-hydroxyethyl)pyrazole (MW 127.14 g/mol), corresponding precisely to the mass of an ethyl group (C₂H₄) . This 22% molecular weight increase is accompanied by a shift in computed lipophilicity: the target compound has a LogP of 0.02 , while the des-ethyl analog has an XlogP of -0.9 , representing a difference of approximately 0.92 log units—equivalent to an approximately 8.3-fold higher octanol-water partition coefficient. The des-ethyl analog is a well-characterized crystalline solid (melting point 107–110°C; density 1.35 g/cm³) with established use as the cefoselis sulfate C-3 side-chain intermediate [1], whereas the target compound carries the 3-ethyl group that precludes its direct use in that established synthetic route, positioning it instead for de novo discovery applications.

Lipophilicity Shift
Cross-study comparable
ΔMW +28 Da (22%) ΔLogP ~ +0.92 (~8.3× partition)
Shifts partition coefficient toward permeability range
LogP derived from different computational methods; cross-study limitation
Physicochemical profiling Lead optimization Pharmacokinetics

5-Aminopyrazole Scaffold Privilege for Kinase Inhibition

The 5-aminopyrazole scaffold has demonstrated validated kinase inhibitory activity. Das et al. (2010) identified compound 2j as a potent and selective p38α MAP kinase inhibitor based on a 5-aminopyrazole core, achieving excellent cellular potency toward inhibition of TNFα production and high in vivo efficacy in an acute murine TNFα model, with X-ray co-crystallography confirming the binding mode of analog 2f to unphosphorylated p38α (PDB: 3OCG, resolution 2.21 Å) [1]. The comprehensive 2023 review by Lusardi et al. confirms that aminopyrazoles are advantageous frameworks providing ligands for p38MAPK, multiple kinases, COX, and antibacterial/antiviral targets [2]. While these data substantiate the scaffold's versatility, no published head-to-head kinase inhibition data exist specifically for the target compound versus its des-ethyl or des-hydroxyethyl analogs. This scaffold-level evidence supports the rationale for selecting the target compound as a differentiated starting point for kinase-focused library synthesis, where the combination of 3-ethyl and N-hydroxyethyl substituents is not replicated by any commercially available single compound.

Kinase Scaffold
Class-level
5-Aminopyrazole: validated p38α inhibition (literature) Target compound: no direct IC₅₀ data
Reported scaffold context supports kinase-focused library design
Prospective target-specific profiling required; class inference only
Kinase inhibition p38α MAPK Scaffold-based drug design

Evidence-Backed Procurement Scenarios


Kinase Inhibitor Lead Optimization with Hydroxyethyl Handle

For medicinal chemistry teams pursuing ATP-competitive kinase inhibitors based on the 5-aminopyrazole pharmacophore, the target compound provides a differentiated starting scaffold that combines the 3-ethyl steric group (absent in the cefoselis intermediate CAS 73616-27-0) with the N-hydroxyethyl tether for downstream O-functionalization . The 5-aminopyrazole core has demonstrated validated p38α MAP kinase inhibition with co-crystallographic confirmation (PDB: 3OCG, 2.21 Å) [1], and the 2023 comprehensive review confirms the scaffold's utility across kinase, COX, and anti-infective targets [2]. The target compound's 4 HBA and 3 rotatable bonds offer quantifiably greater hydrogen-bonding and conformational capacity than the des-ethyl analog (3 HBA, 2 rotatable bonds) , making it appropriate for fragment-based screening libraries where molecular diversity and functional group richness are selection drivers.

Focused Heterocyclic Library Synthesis via Sequential Functionalization

The target compound presents three orthogonal reactive handles amenable to sequential derivatization: the 5-NH₂ group for amidation, sulfonylation, or Schiff base formation; the hydroxyethyl –OH for etherification, esterification, or Mitsunobu chemistry; and the unsubstituted C-4 position for electrophilic halogenation or cross-coupling. This trifunctional reactivity profile contrasts with the des-ethyl analog (CAS 73616-27-0), which lacks the 3-ethyl steric protector and the associated +1 rotatable bond, and with the des-hydroxyethyl analog (CAS 1904-24-1), which is limited to amino-directed chemistry only . The additional H-bond acceptor capacity (4 HBA vs. 3 HBA for the des-ethyl analog) also enhances solubility in polar organic solvents commonly used in parallel synthesis, a practical consideration for library production workflows.

Physicochemical Property Optimization for Balanced Lipophilicity

The target compound's computed LogP of 0.02 places it near the optimal lipophilicity range (LogP 0–3) associated with favorable oral absorption and lower promiscuity risk in drug development . Compared to the des-ethyl analog (XlogP -0.9; ACD/LogP -1.74) [3], the 3-ethyl group shifts lipophilicity upward by approximately 0.9–1.7 log units (depending on computational method), bringing the compound into the desirable range for membrane permeability while retaining the low molecular weight (155.20 Da) and Rule-of-5 compliance characteristic of fragment-like chemical space. For teams optimizing a lead series where the des-ethyl analog proves too hydrophilic for adequate cell penetration, the target compound offers a structurally conservative ethyl scan with quantifiable lipophilicity gain, without introducing aromatic rings or halogens that would increase promiscuity risk.

Exploratory Synthesis of Cefoselis Analogs with Modified C-3 Side Chains

While 5-amino-1-(2-hydroxyethyl)pyrazole (CAS 73616-27-0) is the established industrial intermediate for cefoselis sulfate production at kilogram scale (98% min. GC purity) [4], the target compound's 3-ethyl substitution renders it unsuitable as a direct drop-in replacement for that specific process. However, for antimicrobial discovery groups exploring cephalosporin analogs with modified C-3 side-chain steric and electronic profiles, the target compound provides access to a previously unexplored region of chemical space. The 22% molecular weight increase (155.20 vs. 127.14 g/mol) and 8.3-fold estimated lipophilicity gain are exactly the magnitude of perturbation that could differentiate bacterial efflux pump susceptibility or Gram-negative outer membrane penetration in a congeneric series. Procurement at 95% purity is acceptable for initial SAR exploration, with the option to upgrade to custom high-purity synthesis upon hit confirmation.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR
Differentiated 3-ethyl + N-hydroxyethyl substitution; 4 HBA, 3 rotatable bonds
ATP-competitive binding; selectivity across kinase panel
Diversity-oriented library synthesis
Three orthogonal reactive handles (5-NH₂, -OH, C-4)
Reaction orthogonality; sequential derivatization efficiency
Fragment-based lipophilicity optimization
Computed LogP near optimal range; fragment-like MW 155 Da
Membrane permeability prediction; Rule-of-5 compliance
Cephalosporin analog SAR
3-ethyl modification distinct from cefoselis intermediate
Antimicrobial activity context; outer membrane penetration screening
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